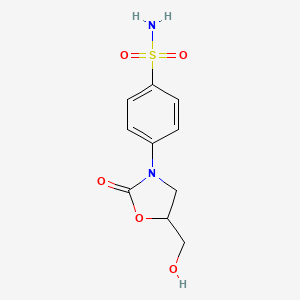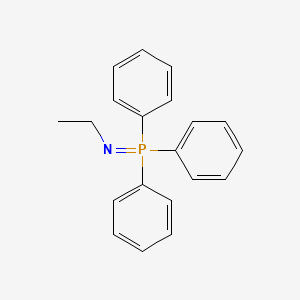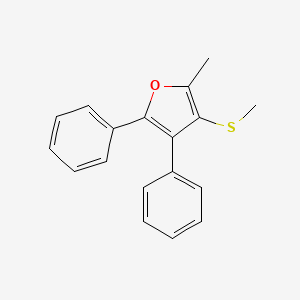
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Alkyne Intermediate: Starting with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde, perform a Sonogashira coupling reaction with an appropriate alkyne to form the but-3-yn-1-yl intermediate.
Cyclization: The alkyne intermediate undergoes cyclization with hydrazine or its derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or triazole moieties.
Reduction: Reduction reactions could target the aromatic rings or the alkyne group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, or anticancer compounds.
Medicine
Pharmaceutical applications might include the development of new drugs targeting specific enzymes or receptors, leveraging the triazole moiety’s ability to interact with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to form strong interactions with metal ions and biological macromolecules, which could be key to its activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal and anticancer properties.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Uniqueness
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which could enhance its biological activity and specificity compared to other triazole derivatives.
Propiedades
| 88557-58-8 | |
Fórmula molecular |
C18H13ClFN3 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
4-[1-(4-chlorophenyl)-1-(4-fluorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13ClFN3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
Clave InChI |
VSCZOQPOPOOAFZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)



![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)

![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
